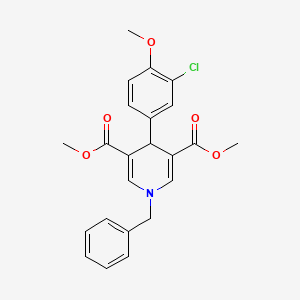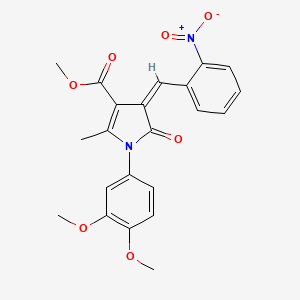![molecular formula C21H22N2O3 B4760358 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B4760358.png)
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide
描述
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide, also known as MMV008138, is a chemical compound that has been recently studied for its potential applications in scientific research. This compound belongs to the family of benzamides and has shown promising results in various studies. In
作用机制
The mechanism of action of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide involves the inhibition of the enzyme tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide disrupts these cellular processes, leading to the inhibition of cancer cell growth and the potential treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has also been shown to reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease, in the brain. In addition, 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
实验室实验的优点和局限性
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has several advantages for lab experiments. It is a potent inhibitor of tubulin polymerization, making it a useful tool for studying microtubule dynamics. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has also been shown to be selective for cancer cells, making it a potential therapeutic agent for cancer treatment. However, 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, the synthesis of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide is complex, making it difficult to produce large quantities of the compound.
未来方向
There are several future directions for the study of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide. One direction is to further investigate its potential therapeutic applications for cancer treatment and neurodegenerative diseases. Another direction is to study the long-term effects of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide on cellular processes and animal models. Additionally, the development of more efficient synthesis methods for 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide could enable larger-scale production and facilitate further research.
科学研究应用
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and ovarian cancer. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-methyl-N-[(E)-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-16-7-9-18(10-8-16)20(24)22-19(15-17-5-3-2-4-6-17)21(25)23-11-13-26-14-12-23/h2-10,15H,11-14H2,1H3,(H,22,24)/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNKCVYJBCJWKG-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(E)-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4760279.png)
![2-bromo-6-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B4760285.png)


![4-tert-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4760314.png)
![4-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4760320.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2,3,5,6-tetrafluorophenoxy)propanamide](/img/structure/B4760325.png)
![N-(1-phenylethyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4760333.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4760339.png)
![2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-3-pyridinylacetamide](/img/structure/B4760347.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4760360.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760368.png)
![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4760380.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4760384.png)